molecular formula C23H22O10 B190512 6''-O-Acetyldaidzin CAS No. 71385-83-6

6''-O-Acetyldaidzin

Cat. No.: B190512
CAS No.: 71385-83-6
M. Wt: 458.4 g/mol
InChI Key: ZMOZJTDOTOZVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’'-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 8.2 μM .


Molecular Structure Analysis

The molecular formula of 6’'-O-Acetyldaidzin is C23H22O10 . Its molecular weight is 458.41 . The exact structure can be found in the references .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6’'-O-Acetyldaidzin include a molecular weight of 458.41 and a molecular formula of C23H22O10 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Neuroprotective Effects

6''-O-Succinyldaidzin, a derivative of daidzin, was investigated for its neuroprotective effects in a study using a middle cerebral artery occlusion (MCAO) model in rats. The study found that 6''-O-Succinyldaidzin reduced both infarct areas and neurological scores, suggesting its potential as a neuroprotective agent. This effect was associated with the upregulation of ERK, HO-1, and nuclear-Nrf2 levels, indicating its involvement in Nrf2-related antioxidant pathways (Bao et al., 2020).

Analytical Chemistry and Nutrition Supplements

6''-O-Acetyldaidzin has been a subject of study in the field of analytical chemistry, particularly in the quantitative determination and structural characterization of isoflavones in nutrition supplements. A method using liquid chromatography-mass spectrometry (LC-MS) was developed to accurately determine the content of this compound and other isoflavones in nutrition supplements (Chen et al., 2005).

Antioxidant Activity

In the context of antioxidant research, this compound has been identified as a significant compound. It was found to inhibit lipid peroxidation in rat liver microsomes, indicating its potential as an effective antioxidant agent. This discovery contributes to the understanding of the role of isoflavonoids in health and disease management (Lee et al., 1999).

Isoflavone Concentration in Soy Foods

The concentration and distribution of isoflavones, including this compound, in commercial soybean foods were evaluated to understand the impact of processing techniques on these compounds. The study provided insights into how different manufacturing steps affect the retention and distribution of isoflavone isomers like this compound in various soy products (Wang & Murphy, 1996).

Mechanism of Action

Target of Action

6’‘-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . The primary target of 6’'-O-Acetyldaidzin is lipid peroxidation in rat liver microsome . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.

Mode of Action

6’'-O-Acetyldaidzin interacts with its target by inhibiting the process of lipid peroxidation . This inhibition prevents the oxidative degradation of lipids, a process that can lead to cell damage and the development of various diseases.

Biochemical Pathways

It is known that the compound plays a role in the lipid peroxidation pathway . By inhibiting lipid peroxidation, 6’'-O-Acetyldaidzin can help to maintain the integrity of cell membranes and prevent cellular damage.

Result of Action

The primary result of 6’'-O-Acetyldaidzin’s action is the inhibition of lipid peroxidation . This can help to prevent cellular damage and may have potential therapeutic benefits in the treatment of diseases associated with oxidative stress.

Safety and Hazards

According to the safety data sheet, 6’'-O-Acetyldaidzin is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include rinsing with water and seeking medical attention . It should be stored under the recommended conditions as per the Certificate of Analysis .

Biochemical Analysis

Biochemical Properties

6’'-O-Acetyldaidzin plays a role in biochemical reactions, particularly in inhibiting lipid peroxidation

Cellular Effects

It has been shown to significantly inhibit lipid peroxidation in rat liver microsome , suggesting it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit lipid peroxidation in rat liver microsome

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOZJTDOTOZVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Acetyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71385-83-6
Record name 6''-O-Acetyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 - 189 °C
Record name 6''-O-Acetyldaidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6''-O-Acetyldaidzin
Reactant of Route 2
Reactant of Route 2
6''-O-Acetyldaidzin
Reactant of Route 3
Reactant of Route 3
6''-O-Acetyldaidzin
Reactant of Route 4
Reactant of Route 4
6''-O-Acetyldaidzin
Reactant of Route 5
Reactant of Route 5
6''-O-Acetyldaidzin
Reactant of Route 6
Reactant of Route 6
6''-O-Acetyldaidzin
Customer
Q & A

Q1: What is the significance of 6''-O-acetyldaidzin in soybean products?

A1: this compound is a naturally occurring isoflavone found in soybeans and soy-based products. While not as abundant as other isoflavones like daidzin and genistin, research suggests that this compound levels can increase during the processing of soybeans, such as during toasting. [] This increase may be attributed to the decarboxylation of 6''-O-malonyldaidzin. []

Q2: How does the isoflavone profile change during soy food processing?

A2: Soybean processing significantly influences the types and amounts of isoflavones present. For instance, fermented soy foods tend to have higher concentrations of aglycones (like daidzein and genistein), while non-fermented soy foods typically contain greater levels of glucosides, including this compound. [] Additionally, the choice of coagulant in tofu production can impact isoflavone distribution between the tofu and whey. []

Q3: Can you elaborate on the changes observed in isoflavone content during tofu production?

A3: Studies using calcium sulfate (CaSO4) as a coagulant in traditional tofu production showed that while a majority of isoflavones transferred to the soymilk from the soybeans, only a small percentage ended up in the final tofu product. [] Interestingly, there was a notable decrease in 6''-O-acetylgenistin and 6''-O-acetylglycitin in tofu, accompanied by higher levels of genistein and daidzein. [] This suggests that specific processing steps might favor the conversion of certain isoflavone forms into others.

Q4: Is there a reliable method to quantify this compound and other isoflavones in soy products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) [] or electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) [], are commonly employed to identify and quantify individual isoflavone isomers, including this compound. These methods offer high sensitivity and accuracy for analyzing complex matrices like soybean extracts and processed soy foods.

Q5: Does the geographic origin of soybeans influence their this compound content?

A5: Research indicates that there's significant variability in isoflavone content, including this compound, among soybean germplasm from different regions of China. [] This variability extends to both wild and cultivated soybean varieties. Interestingly, cultivated soybean isoflavone content showed a negative correlation with longitude and latitude, suggesting an influence of environmental factors and selective breeding practices on isoflavone accumulation. []

Q6: Are there specific soybean cultivars known for high levels of certain isoflavones?

A6: Yes, studies have identified soybean cultivars with varying isoflavone profiles. [, ] This difference is particularly noticeable between cultivated and wild soybeans. For instance, research has shown that compared to wild soybeans, cultivated soybean varieties tend to have a higher total genistin and glycitin content, while the total daidzin content, which includes this compound, is lower. []

Q7: How stable is this compound during food processing and storage?

A7: While research on this compound's stability is limited, studies on related isoflavones, like genistin, suggest that their stability is temperature-dependent. [] Genistin degradation follows first-order kinetics, with faster degradation rates at elevated temperatures. [] This highlights the need to optimize processing and storage conditions to preserve the desired isoflavone profile in soy foods.

Q8: What are the potential applications of encapsulating soybean extract containing this compound?

A8: Encapsulating soybean extract, which includes this compound, using techniques like spray drying, can enhance its solubility, stability, and application in various industries. [] This technology holds promise for developing dietary supplements, functional foods, and pharmaceutical formulations with improved bioavailability and controlled release of bioactive isoflavones.

Q9: What factors can impact the stability of encapsulated soybean extract?

A9: The stability of microencapsulated soybean extract, and therefore the stability of this compound within it, is influenced by various factors during spray drying and storage. [] These factors include the type of wall material used for encapsulation, the inlet air temperature during spray drying, and the storage time. Selecting appropriate wall materials like β-cyclodextrin can significantly enhance the preservation of total isoflavones compared to other materials like maltodextrin or gum arabic. []

Q10: Beyond food, are there other applications being explored for this compound?

A10: While research is ongoing, one study identified this compound as a potential component in a selective medium for isolating Staphylococcus lugdunensis. [] This highlights its potential utility in diagnostic microbiology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.